molecular formula C19H21NO4S2 B2906778 (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1448139-16-9

(E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2906778
CAS RN: 1448139-16-9
M. Wt: 391.5
InChI Key: XHIHIMQQDRYMIQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre (ensifentrine), primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre is a first-in-class selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the concentration of cyclic nucleotides in the cells, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action is unique and contributes to its efficacy in treating chronic obstructive pulmonary disease (COPD).

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased cyclic nucleotide levels lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. The anti-inflammatory effects are due to the inhibition of inflammatory cell activation, which is mediated by cyclic nucleotides .

Result of Action

The result of Ohtuvayre’s action is the alleviation of COPD symptoms. The bronchodilation effect helps to improve airflow, while the anti-inflammatory effect helps to reduce inflammation in the lungs . This dual action can help to improve the quality of life for patients with COPD.

Action Environment

The action of Ohtuvayre is influenced by the environment within the lungs. Factors such as the presence of mucus, inflammation, and constrictions in the airways can affect the compound’s efficacy. As ohtuvayre is delivered directly to the lungs, it is well-positioned to exert its effects even in the challenging environment of a copd patient’s lungs .

properties

IUPAC Name

(E)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-24-15-4-7-17(8-5-15)26(22,23)18-10-12-20(13-11-18)19(21)9-6-16-3-2-14-25-16/h2-9,14,18H,10-13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIHIMQQDRYMIQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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